molecular formula C7H16ClNS B2500362 [(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride CAS No. 2287246-56-2

[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride

Cat. No.: B2500362
CAS No.: 2287246-56-2
M. Wt: 181.72
InChI Key: NINJFXHRCYKVMY-HHQFNNIRSA-N
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Description

The compound “[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride” is a chemical with the CAS Number: 2287246-56-2 . It has a molecular weight of 181.73 . The IUPAC name for this compound is ( (2R,4S)-2-methyltetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NS.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis and Characterization : The compound has been involved in the synthesis and characterization of novel chemical entities. For instance, a 1,3-Dithiolane Compound, synthesized through condensation reaction, has been structurally confirmed through NMR and X-ray diffractions (Zhai, 2014).

  • Photocytotoxicity and Cellular Imaging : Certain iron(III) complexes, which include similar compounds, have shown unprecedented photocytotoxicity under red light, proving effective against various cell lines by inducing apoptosis and generating reactive oxygen species (Basu et al., 2014).

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, such as (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its versatility in chemical synthesis (Zhou, 2004).

  • Cation-exchange Chromatography : The compound has applications in cation-exchange chromatography and selective complexation for the isolation of specific chemicals (Geue & Searle, 1983).

  • Antidepressant Synthesis : It has been involved in the improved industrial synthesis of antidepressants, such as sertraline hydrochloride, demonstrating its relevance in pharmaceutical manufacturing (Vukics et al., 2002).

  • Catalytic Activity in Chemical Reactions : The compound has shown potential in facilitating catalytic reactions, such as the Suzuki-Miyaura reaction, indicating its utility in organic chemistry (Shukla et al., 2021).

  • Antimicrobial Activities : Some derivatives of the compound have exhibited antimicrobial activities, suggesting its potential use in developing new antibacterial and antifungal agents (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

[(2R,4S)-2-methylthian-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJFXHRCYKVMY-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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